N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide, also known as BTCP, is a compound that has been extensively studied for its potential as a therapeutic agent. BTCP is a member of the piperidine class of compounds and is known to have analgesic properties.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is known to act on the opioid system in the brain. Specifically, it is believed to act as a mu-opioid receptor agonist, which results in the activation of the descending pain inhibitory pathway. This leads to a reduction in the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and has been investigated for its potential use in the treatment of chronic pain. This compound has also been shown to reduce the rewarding effects of drugs of abuse, and has been investigated for its potential use in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide in lab experiments is that it has been well-studied and its synthesis method is well-established. This makes it easier to obtain and use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it more difficult to design experiments to investigate its effects.
Future Directions
There are a number of future directions for research on N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of chronic pain. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential use in the treatment of drug addiction. More research is needed to determine its effectiveness in reducing drug-seeking behavior and preventing relapse. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to investigate its effects.
Synthesis Methods
The synthesis of N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide involves the reaction of 2-chlorobenzyl chloride with tert-butyl piperidine-4-carboxylate in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of this compound for research purposes.
Scientific Research Applications
N-(tert-butyl)-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic properties and has been investigated for its potential use in the treatment of chronic pain. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
properties
IUPAC Name |
N-tert-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-17(2,3)19-16(21)13-8-10-20(11-9-13)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAVISWSIDPYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.